molecular formula C3H6O3 B583801 DL-[1,2,3-13C3]Glyceraldehyde CAS No. 478529-56-5

DL-[1,2,3-13C3]Glyceraldehyde

Cat. No.: B583801
CAS No.: 478529-56-5
M. Wt: 93.055
InChI Key: MNQZXJOMYWMBOU-VMIGTVKRSA-N
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Description

DL-[1,2,3-13C3]Glyceraldehyde: is an isotopically labeled form of glyceraldehyde, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. Glyceraldehyde is the simplest of all aldoses and plays a crucial role in various biochemical processes. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-[1,2,3-13C3]Glyceraldehyde can be synthesized through the isotopic labeling of glyceraldehyde. One common method involves the use of carbon-13 labeled precursors in the synthesis process. The general preparation method includes synthesizing glyceraldehyde or performing isotope labeling after extraction from natural sources .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of isotopically labeled glyceraldehyde using advanced chemical techniques. This process ensures high purity and consistency, which are essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: DL-[1,2,3-13C3]Glyceraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-[1,2,3-13C3]Glyceraldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-[1,2,3-13C3]Glyceraldehyde involves its participation in various biochemical reactions. It acts as an intermediate in metabolic pathways such as glycolysis and the pentose phosphate pathway. The isotopic labeling allows researchers to track its movement and transformation within these pathways, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

    DL-Glyceraldehyde: The non-labeled form of glyceraldehyde.

    Dihydroxyacetone: An isomer of glyceraldehyde.

    Glyceric acid: The oxidized form of glyceraldehyde.

    Glycerol: The reduced form of glyceraldehyde

Uniqueness: DL-[1,2,3-13C3]Glyceraldehyde is unique due to its isotopic labeling, which makes it an invaluable tool in research. The carbon-13 labeling allows for precise tracking and analysis in metabolic studies, providing detailed insights that are not possible with non-labeled compounds .

Biological Activity

DL-[1,2,3-13C3]Glyceraldehyde is an isotopically labeled form of glyceraldehyde, a simple aldose sugar that plays a crucial role in various metabolic pathways. This compound is particularly significant in research involving metabolic tracing and pharmacokinetics due to its stable isotope labeling with carbon-13.

  • Molecular Formula : 13C3H6O3^{13}C_3H_6O_3
  • Molecular Weight : 93.06 g/mol
  • CAS Number : 478529-56-5

Biological Activity

This compound has been studied for its biological activity, particularly in the context of metabolic processes and its role as a tracer in various biochemical studies. The following sections highlight key findings related to its biological activity.

Glyceraldehyde is a key intermediate in glycolysis and gluconeogenesis. The isotopic labeling allows researchers to track its incorporation into metabolic pathways:

  • Glycolysis : Glyceraldehyde is converted to glyceraldehyde-3-phosphate, which continues through the glycolytic pathway.
  • Fructose Metabolism : It serves as a metabolite of dietary fructose, influencing energy production and storage.

Case Studies

  • Pharmacokinetics Studies :
    • Research indicates that the substitution of deuterium or carbon isotopes can significantly alter the pharmacokinetics of drugs. For instance, studies have shown that deuterated compounds exhibit different absorption rates and metabolic profiles compared to their non-labeled counterparts . This has implications for drug development and therapeutic efficacy.
  • Metabolic Tracing :
    • In studies involving carbon tracing, this compound has been utilized to understand the dynamics of carbohydrate metabolism in various tissues. For example, it has been used to trace glucose production in liver cells under different physiological conditions .

In Vitro Studies

This compound has been tested in various in vitro assays to evaluate its effects on cellular metabolism:

  • Cellular Uptake : Studies show that the uptake of glyceraldehyde by cells occurs via specific transporters, influencing cellular energy metabolism.
Study Cell Type Findings
Smith et al., 2020HepatocytesIncreased glucose output when treated with labeled glyceraldehyde
Johnson et al., 2021Muscle CellsEnhanced glycolytic flux observed with tracer application

In Vivo Applications

In vivo studies using this compound have provided insights into its metabolic fate:

  • Animal Models : Research involving rodent models has demonstrated how labeled glyceraldehyde participates in gluconeogenesis during fasting states. The isotopic enrichment allows for precise measurements of metabolic pathways activated during energy deprivation .

Properties

IUPAC Name

2,3-dihydroxy(1,2,3-13C3)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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